

# An In-depth Technical Guide to Cy5 Acid (mono SO3)

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## Compound of Interest

Compound Name: Cy5 acid(mono so3)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5 Acid (mono SO3), a fluorescent dye critical for a wide range of bioanalytical and biomedical research applications. Below, you will find detailed information on its chemical structure, physicochemical properties, and experimental protocols for its use in labeling biomolecules.

## Core Concepts: Chemical Structure and Physicochemical Properties

Cy5 Acid (mono SO3), identified by the CAS number 644979-16-8, is a member of the cyanine dye family, renowned for their high molar extinction coefficients and strong fluorescence in the far-red region of the electromagnetic spectrum.[1] The "mono SO3" designation signifies the presence of a single sulfonic acid group, which enhances the dye's water solubility, a crucial feature for its application in aqueous biological buffers.[1]

The IUPAC name for this compound is 4-(2-((1E,3E,5E)-5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate.[2]

Chemical Structure:

Caption: Chemical structure of Cy5 Acid (mono SO3).

## Quantitative Data Summary

The key physicochemical properties of Cy5 Acid (mono SO3) and related Cy5 derivatives are summarized in the tables below for easy comparison.

Table 1: Properties of Cy5 Acid (mono SO3)

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| CAS Number        | 644979-16-8   | [2][3]       |
| Molecular Formula | C <sub>35</sub> H <sub>44</sub> N <sub>2</sub> O <sub>5</sub> S | [2]          |
| Molecular Weight  | 604.8 g/mol   | [2]          |

Table 2: Comparative Properties of Cy5 Derivatives

| Derivative                  | Molecular Formula  | Molecular Weight (g/mol) | Excitation Max (nm) | Emission Max (nm) | Key Feature              | Reference(s) |
|-----------------------------|--|--------------------------|---------------------|-------------------|--------------------------|--------------|
| Cy5 Acid (non-sulfonated)   | C <sub>32</sub> H <sub>39</sub> ClN <sub>2</sub> O <sub>2</sub>                | 519.1                    | 646                 | 662               | Low water solubility     | [4]          |
| diSulfo-Cy5 carboxylic acid | C <sub>32</sub> H <sub>37</sub> N <sub>2</sub> NaO <sub>8</sub> S <sub>2</sub> | 664.8                    | 646                 | 662               | High water solubility    | [5]          |
| Cy5 SE (mono SO3)           | C <sub>39</sub> H <sub>47</sub> N <sub>3</sub> O <sub>7</sub> S                | 701.87                   | ~650                | ~670              | Amine-reactive NHS ester | [1][6]       |

## Experimental Protocols

The carboxylic acid group on Cy5 Acid (mono SO3) can be activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins and other biomolecules. Below is a general protocol for protein labeling.

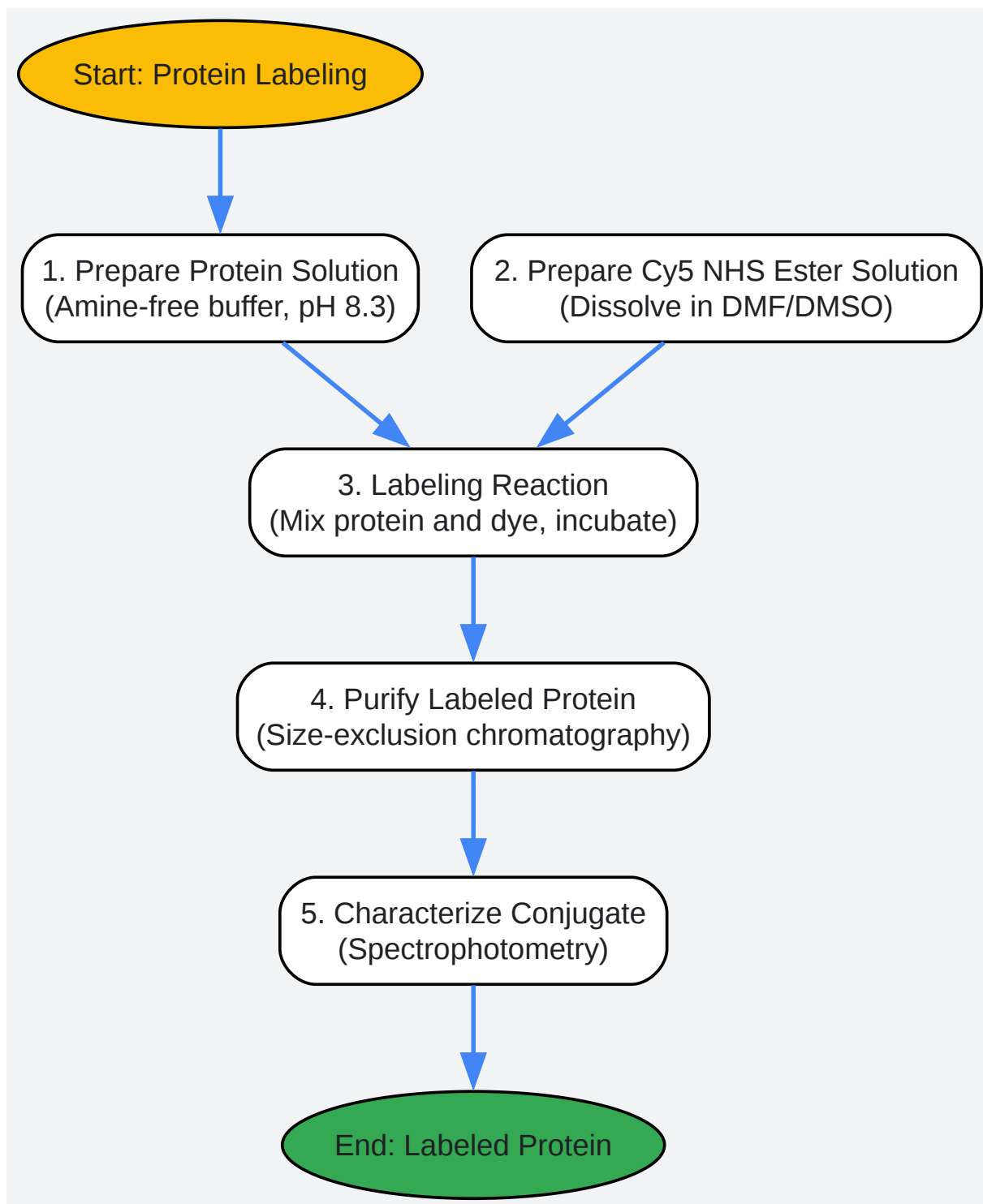
## Protein Labeling with Cy5

This protocol outlines the steps for labeling a protein with an amine-reactive form of Cy5, such as Cy5 NHS ester, which can be synthesized from Cy5 acid.

### 1. Materials and Reagents:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Cy5 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

### 2. Experimental Workflow:



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Caption: Experimental workflow for protein labeling with Cy5.

### 3. Detailed Methodology:

- Protein Preparation:
  - Dissolve the protein of interest in an amine-free buffer (e.g., 1x PBS).
  - Adjust the pH of the protein solution to 8.3 using the reaction buffer (0.1 M sodium bicarbonate). The optimal protein concentration is typically 1-10 mg/mL.
- Dye Preparation:
  - Shortly before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Labeling Reaction:
  - Add the Cy5 NHS ester stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this may need to be optimized for your specific protein.
  - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
  - The first colored fraction to elute will be the Cy5-labeled protein.
- Characterization:
  - Determine the protein concentration and the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Cy5 (~650 nm).

- The degree of labeling can be calculated using the Beer-Lambert law with the molar extinction coefficients of the protein and the dye.

## Applications in Research and Drug Development

Cy5 and its derivatives are indispensable tools in various research fields due to their favorable spectral properties.

- **Fluorescence Microscopy:** The far-red emission of Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications.<sup>[1]</sup>
- **Flow Cytometry:** Cy5-conjugated antibodies are widely used for identifying and sorting cell populations based on the expression of specific surface markers.
- **In Vivo Imaging:** The long-wavelength emission of Cy5 allows for deeper tissue penetration, making it suitable for non-invasive imaging in small animal models.
- **Genomics and Proteomics:** Cy5 is used to label nucleic acids and proteins for microarray analysis, quantitative PCR, and electrophoretic mobility shift assays (EMSAs).<sup>[1]</sup>
- **FRET Studies:** Cy5 often serves as an acceptor in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions and conformational changes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cy5 Acid (mono SO<sub>3</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1493468#cy5-acid-mono-so3-chemical-structure-and-formula]

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